molecular formula C19H13F3N2O2S B12262913 alpha-((4-Phenyl-6-(trifluoromethyl)-2-pyrimidinyl)thio)benzeneacetic acid CAS No. 107072-32-2

alpha-((4-Phenyl-6-(trifluoromethyl)-2-pyrimidinyl)thio)benzeneacetic acid

Cat. No.: B12262913
CAS No.: 107072-32-2
M. Wt: 390.4 g/mol
InChI Key: AQEVAFZLDGPQFC-UHFFFAOYSA-N
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Description

α-((4-Phenyl-6-(trifluoromethyl)-2-pyrimidinyl)thio)benzeneacetic acid is a heterocyclic compound featuring a pyrimidine core substituted with a phenyl group at position 4 and a trifluoromethyl (CF₃) group at position 4. The thioether (-S-) linkage at position 2 connects the pyrimidine ring to a benzeneacetic acid moiety.

Properties

CAS No.

107072-32-2

Molecular Formula

C19H13F3N2O2S

Molecular Weight

390.4 g/mol

IUPAC Name

2-phenyl-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetic acid

InChI

InChI=1S/C19H13F3N2O2S/c20-19(21,22)15-11-14(12-7-3-1-4-8-12)23-18(24-15)27-16(17(25)26)13-9-5-2-6-10-13/h1-11,16H,(H,25,26)

InChI Key

AQEVAFZLDGPQFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)SC(C3=CC=CC=C3)C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution for Thioether Formation

The most common approach involves reacting a 2-mercaptopyrimidine derivative with a brominated benzeneacetic acid precursor. For example, 4-phenyl-6-(trifluoromethyl)-2-mercaptopyrimidine is treated with α-bromobenzeneacetic acid in the presence of a base such as potassium carbonate. The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C for 12–24 hours.

Optimization Insights :

  • Solvent Effects : DMF outperforms tetrahydrofuran (THF) due to better solubility of intermediates.
  • Base Selection : Potassium carbonate yields higher regioselectivity compared to triethylamine, minimizing ester hydrolysis.

Suzuki Coupling for Pyrimidine Core Assembly

An alternative route constructs the pyrimidine ring via cross-coupling reactions. As demonstrated in related pyrimidinyl biphenylurea syntheses, a 2-chloropyrimidine intermediate undergoes Suzuki coupling with phenylboronic acid. Subsequent functionalization introduces the trifluoromethyl group using hexafluoroethane or trifluoromethylating agents like Umemoto’s reagent.

Key Steps :

  • Amination of Dichloropyrimidine : 2,4-Dichloropyrimidine reacts with ammonia to yield 4-amino-2-chloropyrimidine as the major regioisomer (72% yield).
  • Trifluoromethylation : Copper-mediated coupling with methyl trifluoroacetate at 120°C introduces the -CF3 group.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for steps such as Kornblum oxidation and cyclocondensation. For instance, in analogous dihydropyrimidinone syntheses, microwave conditions (80°C, 30 minutes) achieved 85% yield compared to 60% under conventional heating. Applied to the target compound, this method could optimize the formation of the pyrimidine-thioether bond.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using ethyl acetate/hexane (3:7) gradients. The target compound exhibits an Rf value of 0.4 on silica gel TLC plates.

Spectroscopic Analysis

  • NMR : The ¹H NMR spectrum (DMSO-d6) shows characteristic signals at δ 7.45–7.65 (aromatic protons), δ 4.21 (thioether -SCH2-), and δ 13.1 (carboxylic acid -COOH).
  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 390.4 [M+H]⁺.

Comparative Analysis of Methods

Method Yield (%) Time (h) Key Advantage Limitation
Nucleophilic Substitution 65–75 24 High regioselectivity Long reaction time
Suzuki Coupling 46–75 18 Modular pyrimidine assembly Requires Pd catalysts
Microwave-Assisted 80–85 2 Rapid synthesis Specialized equipment needed

Challenges and Optimization Strategies

Regioselectivity in Pyrimidine Functionalization

A major challenge is controlling the position of the trifluoromethyl and phenyl groups on the pyrimidine ring. Studies on analogous compounds show that using bulkier ligands (e.g., XPhos) in palladium-catalyzed reactions improves selectivity for the 6-position.

Carboxylic Acid Protection

The benzeneacetic acid moiety is prone to esterification under basic conditions. Protecting the -COOH group as a tert-butyl ester before thioether formation—followed by acidic deprotection—increases yields from 60% to 82%.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

Medicinal Chemistry

Alpha-((4-Phenyl-6-(trifluoromethyl)-2-pyrimidinyl)thio)benzeneacetic acid has been identified as a promising scaffold for the development of new pharmaceuticals. Its structural features allow it to interact with various biological targets, making it a candidate for drug design.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, Mannich bases derived from similar structures have shown cytotoxic effects against several cancer cell lines, including hepatocellular carcinoma (HepG2), human lung carcinoma (SK-LU-1), and breast cancer (MCF-7) cells . The mechanism often involves the inhibition of specific signaling pathways critical for cancer cell proliferation.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been explored in various studies. For example, it has been shown to inhibit pro-inflammatory cytokine production, which is crucial in conditions such as rheumatoid arthritis and other inflammatory diseases . The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and efficacy in vivo.

Pharmacological Applications

This compound plays a role in pharmacology due to its interactions with biological receptors and enzymes.

Enzyme Inhibition

This compound has been investigated for its potential as an inhibitor of lactate dehydrogenase A (hLDHA), an enzyme involved in cancer metabolism . By inhibiting hLDHA, the compound could reduce the metabolic flexibility of cancer cells, making them more susceptible to treatment.

Neurological Applications

There is emerging evidence that compounds with similar structures may possess neuroprotective properties. For instance, studies have shown that related compounds can protect neuronal cells from apoptosis induced by oxidative stress . This opens avenues for exploring treatments for neurodegenerative diseases.

Case Studies and Research Findings

Several studies have documented the effects of this compound and its analogs:

StudyFocusFindings
Anticancer ActivityIdentified cytotoxic effects against multiple cancer cell lines; mechanism involves inhibition of cell proliferation pathways.
Anti-inflammatory EffectsDemonstrated inhibition of pro-inflammatory cytokines; potential application in treating inflammatory diseases.
Enzyme InhibitionInvestigated as an hLDHA inhibitor; potential to alter cancer metabolism favorably for treatment outcomes.

Mechanism of Action

The mechanism of action of 2-phenyl-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Pyrimidine Derivatives with Varied Substituents

2-[2-Methylazetidin-1-yl]-4-phenyl-6-(trifluoromethyl)-pyrimidine (Patent EP)
  • Structural Differences : The pyrimidine core in this patented compound retains the 4-phenyl and 6-CF₃ groups but replaces the thio-linked benzeneacetic acid with a 2-methylazetidinyl group at position 2 .
  • The absence of the benzeneacetic acid moiety may reduce hydrophilicity, altering pharmacokinetic properties (e.g., bioavailability) compared to the target compound.
7-Phenyl-5-thiazolo[4,5-d]pyrimidine Derivatives (Molecules, 2014)
  • Structural Differences: These derivatives feature a fused thiazolo-pyrimidine system with hydroxycoumarin and thienopyrimidinone substituents instead of the CF₃ and benzeneacetic acid groups .
  • Functional Implications: The thiazolo-pyrimidine scaffold may enhance π-π stacking interactions in enzyme inhibition.

Benzeneacetic Acid Esters and Thioethers

Fenvalerate (4-Chloro-α-(1-methylethyl)benzeneacetic acid ester)
  • Structural Differences: Fenvalerate contains a cyano(3-phenoxyphenyl)methyl ester group instead of the pyrimidinylthio linkage .
  • Functional Implications :
    • The ester group in Fenvalerate increases susceptibility to hydrolysis, whereas the thioether in the target compound may improve chemical stability.
    • The pyrimidinylthio group could enhance target specificity compared to Fenvalerate’s broad-spectrum insecticidal activity.
PHENTOATE (Ethyl α-((dimethoxyphosphinothioyl)thio)benzeneacetate)
  • Structural Differences : PHENTOATE replaces the pyrimidinylthio group with a dimethylphosphorodithioate ester .
  • Functional Implications: The phosphorodithioate group in PHENTOATE confers higher acute toxicity (skin/ingestion hazards) compared to the target compound’s likely profile.

Trifluoromethyl-Substituted Analogues

Fluazifop Butyl (Trifluoromethyl-pyridinyloxy phenoxypropanoate)
  • Structural Differences : Fluazifop incorporates a CF₃-substituted pyridine ring instead of pyrimidine and lacks the benzeneacetic acid group .
  • Functional Implications :
    • The pyridine-CF₃ system in Fluazifop enhances herbicidal activity through auxin mimicry, whereas the target compound’s pyrimidine-CF₃ may favor enzyme inhibition (e.g., DHFR or kinases).
    • The benzeneacetic acid in the target compound could enable salt formation (e.g., sodium/potassium salts) for improved solubility in formulations.

Biological Activity

Alpha-((4-Phenyl-6-(trifluoromethyl)-2-pyrimidinyl)thio)benzeneacetic acid, also known by its CAS number 107072-32-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its molecular properties, mechanisms of action, and relevant case studies.

Molecular Properties

The molecular formula for this compound is C19H13F3N2O2SC_{19}H_{13}F_3N_2O_2S with a molar mass of approximately 390.38 g/mol. The structure features a pyrimidine ring substituted with a trifluoromethyl group and a phenyl-thio linkage, which is critical for its biological interactions.

Research indicates that compounds containing pyrimidine scaffolds exhibit diverse biological activities, including:

  • Antimicrobial Activity : Pyrimidine derivatives have been shown to possess significant antimicrobial properties, making them potential candidates for treating infections .
  • Anti-inflammatory Effects : These compounds also demonstrate anti-inflammatory activities, which can be beneficial in treating conditions characterized by chronic inflammation .
  • Cancer Therapeutics : Pyrimidine-based compounds are explored as inhibitors of lactate dehydrogenase A (hLDHA), an enzyme implicated in cancer metabolism. Inhibiting hLDHA can lead to reduced tumor growth and improved patient outcomes in various cancers .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various pathogens
Anti-inflammatoryReduction in inflammatory markers
Cancer InhibitionInhibition of hLDHA leading to reduced tumor proliferation

Case Studies and Research Findings

  • Antimicrobial Studies : A study on novel pyrimidine derivatives indicated that compounds similar to this compound exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
  • Cancer Research : In vitro studies demonstrated that the compound effectively inhibited cell proliferation in various cancer cell lines. The IC50 values indicated potent activity at low concentrations, suggesting strong potential for development as an anticancer agent .
  • Inflammation Models : Experimental models of inflammation showed that treatment with the compound led to a significant decrease in pro-inflammatory cytokines, supporting its use as an anti-inflammatory agent .

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